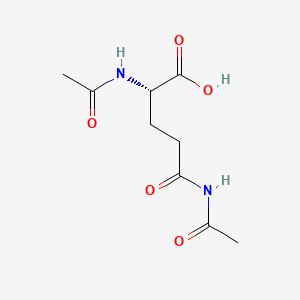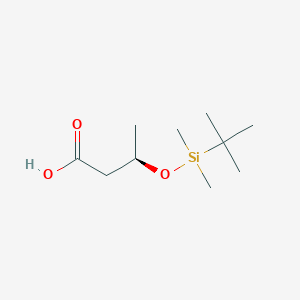![molecular formula C9H17NO2 B14017092 1-Oxa-9-azaspiro[5.5]undecan-3-ol CAS No. 374795-43-4](/img/structure/B14017092.png)
1-Oxa-9-azaspiro[5.5]undecan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-9-azaspiro[5.5]undecan-3-ol is a spirocyclic compound characterized by a unique structural feature: a combination of the flexibility characteristic of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds, which have gained significant interest in medicinal chemistry due to their diverse biological activities and potential as drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-3-ol typically involves the Prins cyclization reaction. For example, the starting material 1-[(4-tert-butylphenyl)methyl]piperidin-4-one can be alkylated with 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound .
Industrial Production Methods: Industrial production methods for 1-Oxa-9-azaspiro[5 the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would likely involve optimization of the Prins cyclization reaction and other synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-9-azaspiro[5.5]undecan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undecan-3-ol has a wide range of scientific research applications, particularly in medicinal chemistry. It has been studied for its potential as an antituberculosis agent, with high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . Additionally, this compound has shown promise as an inhibitor of the MmpL3 protein, a promising target for the design of new antituberculosis drugs .
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-3-ol involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecan-3-ol can be compared with other spirocyclic compounds, such as 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol and 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane . These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of flexibility and limited degrees of freedom in this compound makes it a privileged structure in medicinal chemistry .
Properties
CAS No. |
374795-43-4 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C9H17NO2/c11-8-1-2-9(12-7-8)3-5-10-6-4-9/h8,10-11H,1-7H2 |
InChI Key |
KPMKGGACMZYNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)OCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)

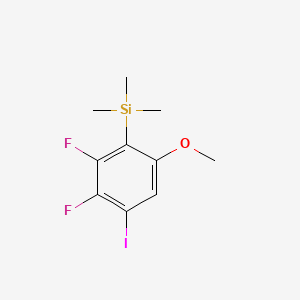
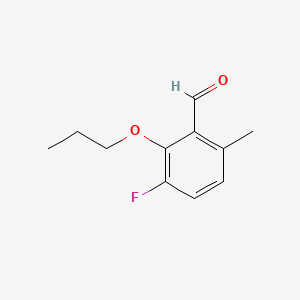
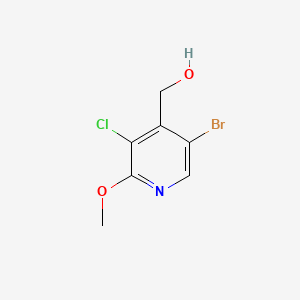

![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
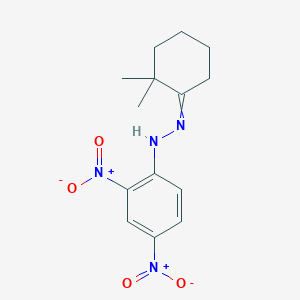
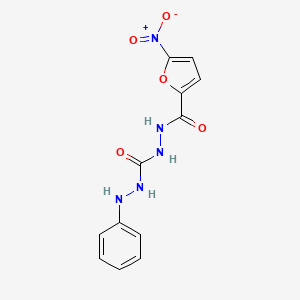
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)

